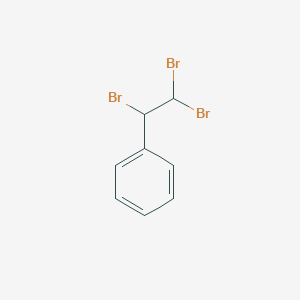
Styrene tribromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Styrene tribromide is an organobromine compound derived from styrene, a widely used monomer in the production of polystyrene plastics and resins. The compound is characterized by the presence of three bromine atoms attached to the styrene molecule, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Styrene tribromide can be synthesized through the bromination of styrene. The reaction typically involves the addition of bromine (Br₂) to styrene in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of styrene dibromide, which can further react with bromine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bromine and a suitable catalyst to enhance the reaction efficiency. The process may also include purification steps to remove any unreacted styrene and by-products, ensuring the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Styrene tribromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: Reduction of this compound can yield styrene or other partially brominated compounds.
Oxidation Reactions: Oxidative processes can convert this compound into more oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Major Products Formed
Substitution: Various substituted styrene derivatives.
Reduction: Styrene or partially brominated styrene.
Oxidation: Oxidized styrene derivatives.
Wissenschaftliche Forschungsanwendungen
Styrene tribromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of flame retardants, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of styrene tribromide involves its ability to act as an electrophile due to the presence of bromine atoms. This electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Styrene tribromide can be compared with other brominated styrene derivatives, such as:
Styrene dibromide: Contains two bromine atoms and is less reactive compared to this compound.
Styrene monobromide: Contains one bromine atom and exhibits different reactivity patterns.
Dibromoethene: A related compound with two bromine atoms attached to an ethene molecule, used in similar applications.
This compound is unique due to its higher bromine content, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
33236-96-3 |
|---|---|
Molekularformel |
C8H7Br3 |
Molekulargewicht |
342.85 g/mol |
IUPAC-Name |
1,2,2-tribromoethylbenzene |
InChI |
InChI=1S/C8H7Br3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |
InChI-Schlüssel |
AKQLQPZEEIQDCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


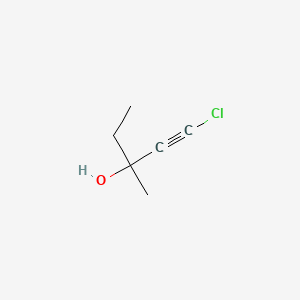
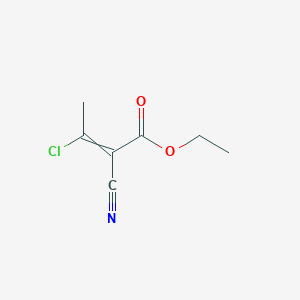
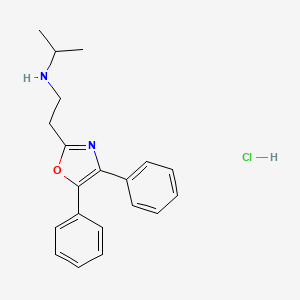
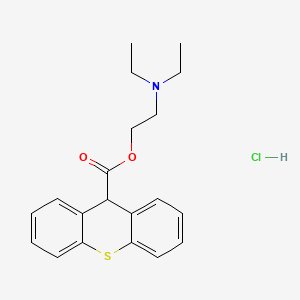
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
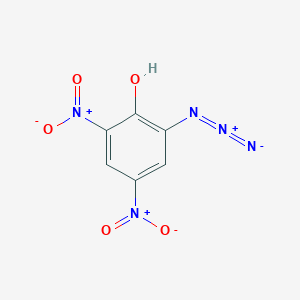
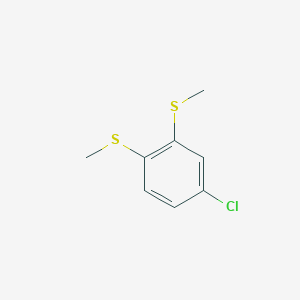
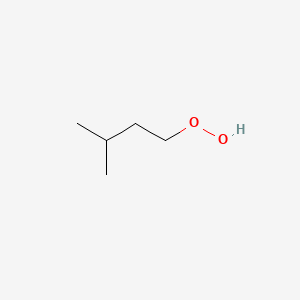
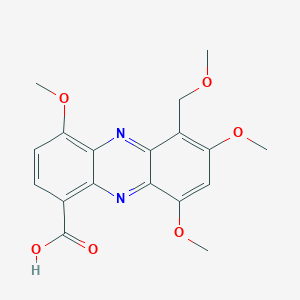
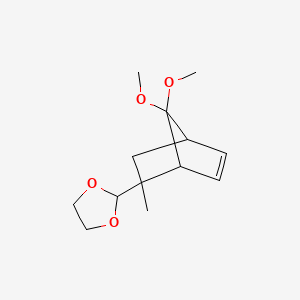
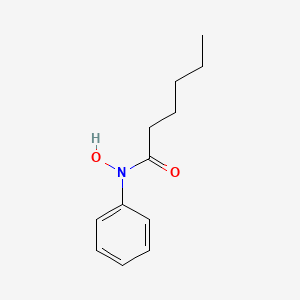
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)


